

Part 1: Introduction and Historical Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10-Chloro-3-decyne**

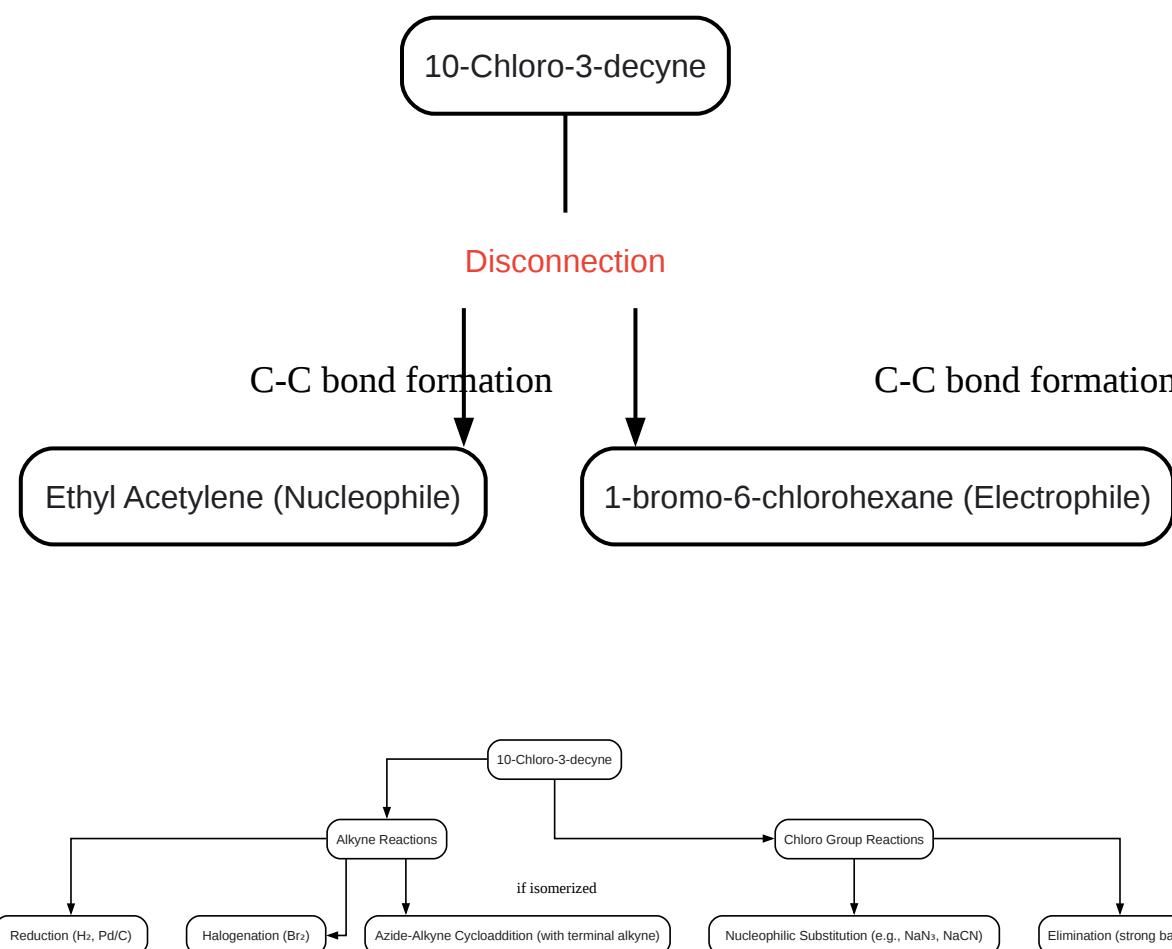
Cat. No.: **B108090**

[Get Quote](#)

Abstract

10-Chloro-3-decyne is a functionalized long-chain alkyne containing both a terminal chloro group and an internal triple bond. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential chemical reactivity. While specific literature on **10-Chloro-3-decyne** is not prominent, this document extrapolates from established principles of organic chemistry and data from analogous long-chain haloalkynes to present a scientifically rigorous exploration of this molecule. The methodologies and analyses presented herein are intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize similar bifunctional molecules.

Nomenclature and Chemical Identity


- IUPAC Name: **10-Chloro-3-decyne**
- Chemical Formula: $C_{10}H_{17}Cl$
- Molecular Weight: 172.69 g/mol
- Structure: $CH_3CH_2C\equiv CCH_2(CH_2)_5CH_2Cl$
- CAS Number: Not assigned (as of the latest data compilation)
- InChI Key: A unique InChI key would be generated upon its synthesis and registration.

The Dawn of Long-Chain Haloalkynes

The study of haloalkynes has been a significant area of organic chemistry for over a century. Early investigations into the reactivity of acetylenic compounds laid the groundwork for the synthesis of more complex structures. The introduction of a halogen into an alkyne-containing molecule imparts a dual reactivity, allowing for a wide range of subsequent chemical transformations. The development of organometallic coupling reactions, such as those involving Grignard and organolithium reagents, in the early 20th century, provided the first reliable methods for constructing carbon-carbon bonds, which is a key step in the synthesis of long-chain functionalized alkynes like **10-Chloro-3-decyne**. The ability to selectively functionalize both ends of a carbon chain has made such molecules valuable building blocks in the synthesis of natural products, polymers, and pharmaceutical agents.

Part 2: The Synthesis of **10-Chloro-3-decyne**: A Methodological Deep Dive Retrosynthetic Analysis

A logical retrosynthetic approach to **10-Chloro-3-decyne** involves disconnecting the molecule at the C-C bond formed adjacent to the alkyne. This suggests a nucleophilic acetylidyne and a suitable electrophile. A primary disconnection strategy points towards the reaction of an ethyl acetylidyne with a long-chain chloro-functionalized electrophile.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Part 1: Introduction and Historical Context]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108090#discovery-and-history-of-10-chloro-3-decyne\]](https://www.benchchem.com/product/b108090#discovery-and-history-of-10-chloro-3-decyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com